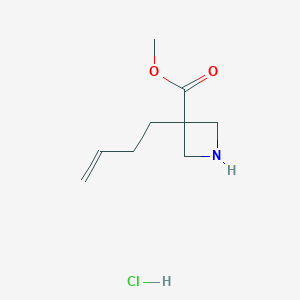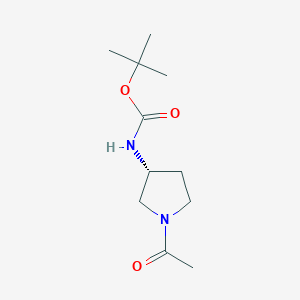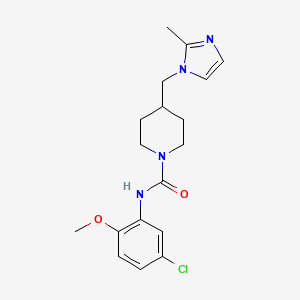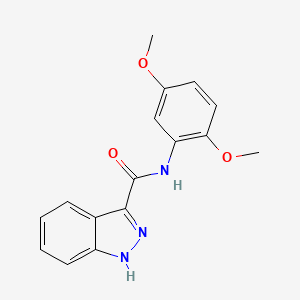![molecular formula C25H29N5O3S B2728479 2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-17-9](/img/structure/B2728479.png)
2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, a piperazine ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The triazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups .Scientific Research Applications
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective properties .
Anti-neuroinflammatory Agent
The compound also shows promise as an anti-neuroinflammatory agent . It has been found to exhibit significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Treatment of Neurodegenerative Diseases
Due to its neuroprotective and anti-inflammatory properties, this compound could potentially be used in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Inhibition of ER Stress and Apoptosis
The compound has been found to inhibit ER stress and apoptosis, which are key processes involved in cell death and disease progression . This could potentially make it useful in treatments aimed at reducing cell death and slowing disease progression .
Interaction with Active Residues of ATF4 and NF-kB Proteins
A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins . This suggests potential applications in treatments targeting these proteins .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-21-26-25-30(27-21)24(31)23(34-25)22(17-6-5-7-20(16-17)33-3)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h5-11,16,22,31H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZHUNJLNPZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)




![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)
![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)